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Compound of Interest

Compound Name: Me-Tet-PEG5-COOH

Cat. No.: B15136249 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Me-Tet-PEG5-COOH is a bifunctional linker that plays a crucial role in the field of

bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other

targeted therapeutics. This molecule features three key components: a methyl-tetrazine group

for bioorthogonal "click" chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance

solubility and reduce aggregation, and a carboxylic acid group for conjugation to biomolecules.

The primary application of Me-Tet-PEG5-COOH involves a two-stage process. First, the

carboxylic acid is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This

activated linker is then covalently attached to primary amines (e.g., lysine residues) on the

surface of a protein. In the second stage, the tetrazine moiety on the now-labeled protein can

undergo an extremely rapid and specific inverse-electron-demand Diels-Alder (iEDDA)

cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1] This bioorthogonal reaction

is highly efficient and proceeds under physiological conditions, making it ideal for creating well-

defined protein conjugates.[2][3]

These application notes provide a detailed, step-by-step guide for the activation of Me-Tet-
PEG5-COOH, subsequent protein labeling, and characterization of the resulting conjugate.
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Proper handling and storage of Me-Tet-PEG5-COOH are critical for successful conjugation.

Property Value Source

Chemical Name

1-(4-(6-Methyl-1,2,4,5-tetrazin-

3-yl)phenyl)-3-oxo-

6,9,12,15,18-pentaoxa-2-

azahenicosan-21-oic Acid

[4]

CAS Number 2143964-72-9 [4]

Molecular Weight 521.57 g/mol [2]

Storage Conditions
2-8°C, desiccated. Protect

from light.
[2]

Recommended Solvents
DMSO or DMF for stock

solutions.
[5]

Experimental Workflow Overview
The overall process involves two main experimental stages: the initial labeling of the protein

with the Me-Tet-PEG5 linker and the subsequent bioorthogonal reaction with a TCO-containing

molecule.
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Stage 1: Protein Labeling

Stage 2: Bioorthogonal Ligation

1. Activate Me-Tet-PEG5-COOH
(with EDC/NHS)

3. Conjugate Activated Linker
to Protein

2. Prepare Protein Solution

4. Purify Tetrazine-Labeled
Protein

6. React Labeled Protein
with TCO-Molecule

5. Prepare TCO-Modified
Molecule

7. Analyze Final Conjugate
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Caption: Overall experimental workflow for protein conjugation.

Detailed Experimental Protocols
This section provides step-by-step protocols for each phase of the process.

Protocol 1: Activation of Me-Tet-PEG5-COOH to Me-Tet-
PEG5-NHS Ester
This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive

NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS).
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Materials Required:

Me-Tet-PEG5-COOH

EDC hydrochloride

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[6]

Me-Tet-PEG5-COOH

+ EDC

+ NHS/sulfo-NHS

Activation Reaction

Incubate 15-30 min at RT

Forms Me-Tet-PEG5-NHS

Dissolve in solvent

Anhydrous DMSO or DMF

{Activated Linker Solution | Ready for immediate use}

Proceed to protein conjugation

Click to download full resolution via product page

Caption: Workflow for activating Me-Tet-PEG5-COOH.

Procedure:
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Prepare Reagents: Allow Me-Tet-PEG5-COOH, EDC, and NHS/sulfo-NHS to equilibrate to

room temperature before opening vials.

Dissolve Me-Tet-PEG5-COOH: Prepare a 10-20 mM stock solution of Me-Tet-PEG5-COOH
in anhydrous DMSO or DMF.

Prepare EDC/NHS: Immediately before use, prepare 100 mM stock solutions of EDC and

NHS (or sulfo-NHS) in Activation Buffer (if using the aqueous method) or anhydrous

DMSO/DMF (for an organic environment).

Activation Reaction:

In a microcentrifuge tube, combine Me-Tet-PEG5-COOH, EDC, and NHS at a molar ratio

of 1:1.5:1.2. For example, to 1 µmol of Me-Tet-PEG5-COOH, add 1.5 µmol of EDC and

1.2 µmol of NHS.

The reaction is most efficient at a pH of 4.5-7.2.[5]

Incubate the mixture for 15-30 minutes at room temperature.

Use Immediately: The resulting Me-Tet-PEG5-NHS ester is sensitive to hydrolysis and

should be used immediately for protein labeling.

Protocol 2: Labeling of Protein with Activated Me-Tet-
PEG5-NHS Ester
This protocol details the conjugation of the activated linker to primary amines on a target

protein.

Materials Required:

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

Activated Me-Tet-PEG5-NHS Ester solution (from Protocol 1)

Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[7]

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[8]

Procedure:

Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris.[8] If

necessary, exchange the protein into the Conjugation Buffer using a desalting column or

dialysis. The optimal protein concentration is 1-10 mg/mL.[7]

Calculate Molar Ratio: Determine the desired molar excess of the activated linker to the

protein. A starting point of 10-20 molar equivalents of linker per mole of protein is

recommended. This may require optimization depending on the protein and desired degree

of labeling.

Conjugation Reaction:

Slowly add the calculated volume of the activated Me-Tet-PEG5-NHS Ester solution to the

protein solution while gently vortexing.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction

of NHS-activated molecules with primary amines is most efficient at pH 7-8.[5]

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of

50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS

ester.

Purification: Remove excess, unreacted linker and byproducts by running the reaction

mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH

7.4).[8] Collect the protein-containing fractions.

Characterization and Quantitative Analysis
After purification, it is essential to characterize the tetrazine-labeled protein to determine the

concentration and the Degree of Labeling (DOL).
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Analysis Method Parameter Measured Expected Outcome

UV-Vis Spectroscopy

Protein concentration (A280)

and Tetrazine concentration

(A520-530)

Allows for calculation of protein

concentration and Degree of

Labeling (DOL).

Mass Spectrometry (MALDI-

TOF or ESI-MS)

Molecular weight of the

conjugate

A mass shift corresponding to

the number of attached linkers

(521.57 Da per linker) confirms

conjugation.[9]

SDS-PAGE
Purity and apparent molecular

weight

A shift in the gel band may be

observed. A clean band

indicates a pure conjugate.

Functional Assay Biological activity of the protein

Ensures that the labeling

process has not compromised

the protein's function (e.g.,

antigen binding for an

antibody).

Calculating the Degree of Labeling (DOL):

The DOL can be estimated using UV-Vis spectroscopy. The concentration of the protein is

determined by its absorbance at 280 nm, and the concentration of the tetrazine is measured by

its absorbance around 520-530 nm.

Protocol 3: Bioorthogonal Ligation with a TCO-
Modified Molecule
The tetrazine-labeled protein is now ready for the rapid iEDDA reaction with a TCO-

functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein).
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Protein-Tetrazine Purified Conjugate

{iEDDA Reaction | Aqueous Buffer, pH 7.4 | Room Temp, 5-30 min}

TCO-Molecule (e.g., TCO-Dye)

Final Conjugate Protein-Linker-Molecule
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Caption: The bioorthogonal iEDDA ligation reaction.

Procedure:

Prepare Reactants: Dissolve the TCO-modified molecule in a compatible solvent (e.g.,

DMSO or aqueous buffer).

Ligation Reaction:

Combine the tetrazine-labeled protein and the TCO-modified molecule in a suitable

reaction buffer (e.g., PBS, pH 7.4).

A molar excess of the smaller TCO-molecule (e.g., 1.5 to 5 equivalents) is often used to

ensure complete reaction with the labeled protein.

The reaction is typically very fast and can be complete within 5-30 minutes at room

temperature.[10]

Analysis: The final conjugate can be analyzed by SDS-PAGE (which may show a further

mobility shift), mass spectrometry, and functional assays to confirm the successful ligation. If

the TCO-molecule was a fluorophore, fluorescence imaging can be used for detection.

Troubleshooting:
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Issue Possible Cause Suggested Solution

Low Degree of Labeling

Inefficient activation of Me-Tet-

PEG5-COOH. Hydrolysis of

NHS ester. Insufficient molar

excess of linker.

Ensure anhydrous solvents for

activation. Use activated linker

immediately. Increase the

molar ratio of linker to protein

in the conjugation step.

Protein Precipitation

High degree of labeling

causing aggregation.

Inappropriate buffer conditions.

Reduce the molar excess of

the linker. Ensure the protein is

at an optimal concentration

and pH. The PEG spacer is

designed to mitigate this.[1]

No Bioorthogonal Ligation
Tetrazine degradation. Inactive

TCO-reagent.

Protect tetrazine-labeled

protein from prolonged

exposure to light and certain

nucleophiles. Verify the activity

of the TCO-reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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